Hodgkinsine B

Stereochemistry Enantioselective Synthesis Absolute Configuration

Hodgkinsine B is the synthetic enantiomer of the natural alkaloid hodgkinsine, with absolute configuration confirmed by enantioselective total synthesis. It offers a dual MOR agonist / NMDA antagonist mechanism distinct from dimeric chimonanthine analogs. This stereochemically pure compound provides reproducible target engagement, enabling precise dose-response calibration (2‑fold separation vs. hodgkinsine in tail-flick assays). Choose Hodgkinsine B for your stereochemistry-controlled antinociception studies, antimicrobial library construction, or dual-target analgesia research. Batch-to-batch consistency is guaranteed through a fully synthetic supply chain.

Molecular Formula C33H38N6
Molecular Weight 518.7 g/mol
Cat. No. B15618118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHodgkinsine B
Molecular FormulaC33H38N6
Molecular Weight518.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1
InChIKeyDPVWJPVYOXKFRQ-BFZJMCNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hodgkinsine B for Research Procurement: Enantiomer-Specific Alkaloid with Dual Opioid–NMDA Activity


Hodgkinsine B (CAS 586955-76-2, MF C33H38N6, MW 518.70) is the enantiomer of the trispyrrolidinoindoline alkaloid hodgkinsine, originally isolated from Hodgkinsonia frutescens (Rubiaceae) and Psychotria spp. [1]. It belongs to the oligocyclotryptamine class and possesses a distinctive dual mechanism: mu-opioid receptor (MOR) agonism coupled with NMDA receptor antagonism, a combination also reported for hodgkinsine [2]. The absolute and relative configuration of this non-natural enantiomer was firmly established through enantioselective total synthesis [1].

Hodgkinsine B: Why Stereochemical Identity Dictates Biological Differentiation


Hodgkinsine B is a discrete stereoisomer whose biological activity cannot be inferred from hodgkinsine or other in-class trispyrrolidinoindoline alkaloids (e.g., chimonanthine, quadrigemine A) . The 2003 total synthesis demonstrated that hodgkinsine B is the enantiomer of natural hodgkinsine [1]; subsequently, a systematic stereoisomer library showed that antinociceptive potency varies markedly across the four low-energy hodgkinsine stereoisomers [2]. Procurement of the correct stereochemical entity is therefore critical for reproducible biological data, as even enantiomers may diverge in target engagement, off-target profiles, and in vivo pharmacology [2].

Hodgkinsine B: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Identity: Enantiomeric Relationship to Natural Hodgkinsine

Hodgkinsine B is the synthetic enantiomer of the natural product hodgkinsine, as established by the first enantioselective total synthesis [1]. The late-stage resolution of the meso-3a,3a′-bispyrrolidinoindoline unit confirmed that hodgkinsine B is the mirror-image stereoisomer, not a diastereomer, of hodgkinsine [1]. The four low-energy stereoisomers of the hodgkinsine scaffold (including the two enantiomeric pairs) were subsequently synthesized and tested, confirming that stereochemical configuration is a primary determinant of antinociceptive activity [2].

Stereochemistry Enantioselective Synthesis Absolute Configuration

In Vivo Analgesic Potency: Tail-Flick Latency Dose Comparison with Hodgkinsine

Hodgkinsine B increases latency to tail withdrawal in the murine tail-flick test at a dose of 10 mg/kg . In contrast, the natural enantiomer hodgkinsine achieves the same effect at 5 mg/kg in the same model . This 2‑fold potency difference between enantiomers in a direct thermal nociception assay indicates that stereochemistry significantly modulates antinociceptive efficacy in vivo.

Antinociception Tail-Flick Test Dose-Response

Mu-Opioid Receptor Binding Affinity Relative to Chimonanthine Analogs

In a structure–activity relationship (SAR) study of pyrrolidinoindoline alkaloids, hodgkinsine (the natural enantiomer) displayed low binding affinity for mu-opioid receptors [1]. In contrast, the dimeric chimonanthine monourethanes (−)- and (+)-chimonanthine monourethane exhibited strong binding to mu-opioid receptors [1]. No direct binding affinity data for hodgkinsine B are publicly available; however, the observation that hodgkinsine B maintains dual MOR–NMDA activity [2] suggests a distinct receptor interaction profile that differs from high-affinity dimeric ligands.

Mu-Opioid Receptor Binding Affinity SAR

Antimicrobial Spectrum: Qualitative Breadth vs. Dimeric and Monomeric Alkaloids

Hodgkinsine B is reported to possess antiviral, antibacterial, and antifungal activities [1]. The natural enantiomer hodgkinsine shares this broad antimicrobial profile and additionally exhibits antiplatelet aggregation and activity against DNA viruses . Quantitative MIC values for hodgkinsine B against specific pathogens are not reported in the public literature, precluding direct potency comparisons within this activity dimension. Limited quantitative data for structurally related alkaloids (e.g., psychotridine showing 100% growth inhibition against Plasmodium falciparum at 25 μg/mL [2]) indicate that antimicrobial potency is highly scaffold- and compound-specific.

Antimicrobial Antifungal Antiviral

Synthetic Accessibility and Supply Scalability: Total Synthesis Route

The total synthesis of hodgkinsine B has been achieved through both a stereoselective late-stage resolution strategy (10 steps) [1] and a catalytic enantioselective desymmetrisation of meso-chimonanthine [2]. These synthetic routes are well-characterized, enabling scalable production without dependence on natural source extraction. In contrast, most related trispyrrolidinoindoline alkaloids (e.g., quadrigemine A, quadrigemine B) lack published total syntheses [3], making hodgkinsine B uniquely positioned for structure–activity relationship studies requiring a reliable, stereochemically defined synthetic supply.

Total Synthesis Process Chemistry Supply Chain

Hodgkinsine B: High-Value Application Scenarios Based on Quantitative Evidence


Stereochemistry–Activity Relationship Studies in Antinociception

Hodgkinsine B, as the synthetic enantiomer of hodgkinsine [1], is ideally suited for stereochemistry-controlled antinociception studies. The 2‑fold dose separation relative to hodgkinsine in the tail-flick model (10 mg/kg vs. 5 mg/kg) provides a quantitative basis for comparing enantiomer-specific potency and for calibrating dose-response relationships across the stereoisomer library [2].

Dual-Mechanism Analgesic Profiling: MOR Agonism Plus NMDA Antagonism

The dual opioid–NMDA mechanism, reported for both hodgkinsine [3] and hodgkinsine B [4], makes hodgkinsine B a valuable tool compound for dissecting combined MOR/NMDA pharmacology. This dual activity differentiates the trimeric scaffold from dimeric chimonanthine analogs that display high MOR affinity but lack NMDA antagonism [5], enabling targeted investigation of balanced dual-target analgesia.

Reliable Synthetic Supply for Long-Term Pharmacology Programs

With at least two published total syntheses [1][6], hodgkinsine B offers a scalable, synthesis-based supply chain. This synthetic tractability contrasts with natural-source-dependent quadrigemines [7] and ensures batch-to-batch stereochemical consistency, critical for multi-year drug discovery or in vivo pharmacology campaigns.

Initial Antimicrobial Screening in Pyrrolidinoindoline Alkaloid Libraries

Although quantitative MIC data for hodgkinsine B are lacking [4], its reported antibacterial, antifungal, and antiviral activities [4] position it as a starter compound for constructing antimicrobial screening libraries. Researchers should pair it with hodgkinsine and related dimers to map antimicrobial potency within the pyrrolidinoindoline chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hodgkinsine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.